5alpha-Cholestan-3beta,15beta-diol
Overview
Description
5alpha-Cholestan-3beta,15beta-diol is a naturally occurring steroidal compound, classified as a 3beta-hydroxysteroid. It consists of a 3beta-hydroxy-5alpha-cholestane structure with an additional hydroxy group at the 15beta-position. This compound is part of the larger family of sterols, which play crucial roles in various biological processes.
Mechanism of Action
Target of Action
5alpha-Cholestan-3beta,15beta-diol, also known as Dihydrocholesterol, is a derivatized steroidal compound . It is derived from cholesterol and is found in various biological matter .
Mode of Action
It is known to interact with cholesterol metabolism . It is derived from cholesterol by the action of intestinal microorganisms .
Biochemical Pathways
The biochemical pathways affected by this compound are related to cholesterol metabolism. It is a derivative of cholesterol and is known to inhibit cholesterol absorption .
Pharmacokinetics
It is known to be insoluble in water .
Result of Action
It is known to induce the formation of gall stones in rabbits in the presence of sodium ions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . .
Biochemical Analysis
Biochemical Properties
5alpha-Cholestan-3beta,15beta-diol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as hydroxysteroid dehydrogenases, which are involved in the conversion of steroids. These interactions are crucial for maintaining the balance of steroid hormones in the body . Additionally, this compound can bind to specific proteins, influencing their activity and stability.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of receptors and enzymes involved in these pathways. This compound can also impact gene expression by interacting with nuclear receptors, leading to changes in the transcription of specific genes . Furthermore, this compound affects cellular metabolism by altering the levels of metabolites and the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. This compound also influences gene expression by binding to nuclear receptors, which then interact with DNA to regulate transcription . These molecular interactions are essential for the compound’s role in maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity . Long-term exposure to this compound can result in alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and hormone regulation. At high doses, it can cause toxic or adverse effects, such as disruptions in cholesterol metabolism and liver function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to steroid metabolism. It interacts with enzymes such as hydroxysteroid dehydrogenases and cytochrome P450 enzymes, which are crucial for the conversion and breakdown of steroids . These interactions can affect metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are essential for its biological activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide the compound to these organelles . The subcellular localization of this compound is critical for its activity and function in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Cholestan-3beta,15beta-diol typically involves the modification of existing steroidal structures. One common approach is the reduction of 5alpha-cholestane-3beta,15beta-dione using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions require anhydrous solvents and controlled temperatures to ensure the selective reduction of the carbonyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using similar reduction reactions. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5alpha-Cholestan-3beta,15beta-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used to oxidize the hydroxyl groups.
Reduction: As mentioned earlier, reducing agents like LiAlH4 and NaBH4 are commonly employed.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) or iodine (I2) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield steroidal ketones or carboxylic acids.
Reduction: Reduction reactions typically produce alcohols or aldehydes.
Substitution: Halogenation can result in the formation of halogenated derivatives of the compound.
Scientific Research Applications
5alpha-Cholestan-3beta,15beta-diol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a precursor for the synthesis of various steroidal compounds and derivatives.
Biology: The compound is involved in the study of steroid metabolism and its role in biological systems.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting steroid-related disorders.
Industry: this compound is utilized in the production of cosmetic and personal care products due to its beneficial properties on skin and hair.
Comparison with Similar Compounds
5alpha-cholestan-3beta-ol (Dihydrocholesterol): This compound lacks the hydroxy group at the 15beta-position.
3beta-androstanediol: This compound has a different steroid backbone and is a metabolite of androgens.
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Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,15R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKYNEGIINKEKI-PRKDSDQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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